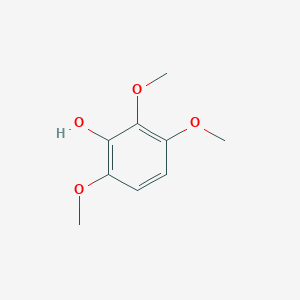

2,3,6-Trimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBPEFKIZVHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Approaches for 2,3,6-Trimethylphenol (B1330405) (as a primary research analog)

The industrial production of 2,3,6-trimethylphenol relies on several key synthetic strategies. wikipedia.org The most prominent of these is the methylation of phenolic precursors, which can be tailored to achieve high selectivity for the desired trimethylphenol isomer. wikipedia.org

Gas-phase methylation represents a cornerstone of industrial synthesis for alkylated phenols. unibo.it This method involves reacting a phenolic substrate with a methylating agent, typically methanol (B129727), at high temperatures over a solid catalyst. wikipedia.orgwikipedia.org

The selective gas-phase methylation of m-cresol (B1676322) with methanol is a primary route for producing 2,3,6-trimethylphenol. wikipedia.orgchemicalbook.com The reaction is typically conducted at temperatures between 300 and 460 °C under normal pressure in fixed-bed multitube reactors. chemicalbook.comchemicalbook.com The choice of catalyst is crucial for achieving high selectivity to the ortho-positions of the hydroxyl group. chemicalbook.comtaylorfrancis.com

Iron oxide-based catalysts, often modified with other metal oxides, are particularly effective. For instance, a catalyst comprised of Fe₂O₃, SiO₂, and CuO has demonstrated a 100% conversion rate of m-cresol with a 97.9% selectivity for 2,3,6-trimethylphenol. google.com Another study highlights a Cr₂O₃-doped Fe₂O₅-V₂O₅ catalyst, which achieved 99.2% conversion and 94.6% selectivity at a lower reaction temperature of 330°C. researchgate.net The performance of these catalysts is influenced by their acidic and basic properties, which guide the methylation to the desired positions on the aromatic ring. taylorfrancis.com

Table 1: Performance of Various Catalysts in the Methylation of m-Cresol

| Catalyst System | Reaction Temperature (°C) | m-Cresol Conversion (%) | 2,3,6-TMP Selectivity (%) | Reference |

| Fe₂O₃, SiO₂, CuO | Not specified | 100 | 97.9 | google.com |

| Cr₂O₃ doped Fe₂O₅-V₂O₅ | 330 | 99.2 | 94.6 | researchgate.net |

| Metal Oxide Catalyst | Not specified | 99.89 | 90.80 | researchgate.net |

| Ce-impregnated Cd₁-xCrxFe₂O₄ | 325 | 63.23 | (Selectivity for 2,5-DMP was 82.57%)* | asianpubs.org |

| Mg/Fe mixed oxides | Not specified | High | High | taylorfrancis.com |

Note: This catalyst was optimized for 2,5-dimethylphenol (B165462) production, with 2,3,6-trimethylphenol as another potential product.

Another synthetic route involves the methylation of 2,6-xylenol (also known as 2,6-dimethylphenol). nih.govgoogle.com This process also typically occurs in the gas phase using methanol as the alkylating agent. Catalysts such as gamma aluminum oxide have been employed for this transformation. nih.gov However, vapor-phase reactions for this specific pathway can be challenged by limited catalyst lifespan and the formation of undesirable byproducts. google.com

An innovative two-step process allows for the direct methylation of phenol (B47542) to produce a mixture rich in ortho-cresol, 2,6-xylenol, and 2,3,6-trimethylphenol. google.com In the first step, phenol is methylated over a gamma alumina (B75360) catalyst. The resulting product stream is then fed directly into a second reactor with additional methanol. google.com This second stage employs a magnesium oxide catalyst promoted with amorphous metal ions (such as titanium, uranium, or chromium) and sulfate (B86663) ions. google.com This sequential catalytic system operates at temperatures between 400°C and 500°C and provides high proportions of the desired ortho-methylated products. google.com The process is noted for producing high-purity products essential for applications like Vitamin E synthesis. google.com

2,3,6-trimethylphenol can be synthesized from m-cresol isomers like 2,5-xylenol (2,5-dimethylphenol). google.com This vapor-phase methylation uses a catalyst containing amorphous titanium components on a magnesium oxide support. google.com In one described method, 2,5-dimethylphenol, methanol, water, and nitrogen are reacted in a fixed-bed reactor. google.com Using pure 2,5-xylenol as the feed can yield selectivities for 2,3,6-trimethylphenol greater than 80%. google.com

An alternative to methylation is the dehydrogenation of a trimethyl-cyclohexenone precursor. google.com This synthesis begins with the reaction of diethyl ketone and methyl vinyl ketone (or crotonaldehyde) to form 2,3,6- or 2,3,5-trimethyl-2-cyclohexen-1-one. google.com This intermediate is then dehydrogenated in the gas phase to produce 2,3,6-trimethylphenol. google.com Effective catalysts for this dehydrogenation step include metals from Group VIII of the periodic table, such as platinum or palladium, as well as copper or silver. google.com More recent advancements have demonstrated palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols using molecular oxygen as the hydrogen acceptor, offering an efficient strategy for creating substituted aromatic molecules. nih.gov

Methylation of 2,6-Xylenol

Synthesis from 2,5-Dimethylphenol Precursors

Synthetic Pathways for Trimethoxyphenol Isomers

The regioselective synthesis of trimethoxyphenol isomers such as 2,3,4-, 2,4,5-, and 2,4,6-trimethoxyphenol (B1293827) often relies on the strategic oxidation and alkylation of commercially available precursors.

Baeyer-Villiger Oxidation of Trimethoxybenzaldehydes

A prominent method for the synthesis of trimethoxyphenol isomers is the Baeyer-Villiger oxidation of the corresponding trimethoxybenzaldehydes. mdpi.comrsc.org This reaction involves the oxidation of an aldehyde to a formate (B1220265) ester, which is subsequently hydrolyzed to yield the desired phenol. For instance, 2,3,4-trimethoxyphenol (B18163), 2,4,5-trimethoxyphenol, and 2,4,6-trimethoxyphenol can be synthesized from their respective commercially available trimethoxybenzaldehyde precursors. mdpi.com The oxidation is typically carried out using a peroxy acid, such as m-chloroperbenzoic acid (mCPBA), in a suitable solvent like dichloromethane, followed by saponification of the resulting formate ester. mdpi.comrsc.org

The Baeyer-Villiger oxidation is a powerful tool in organic synthesis for converting ketones to esters or lactones. researchgate.netsigmaaldrich.comnih.govorganic-chemistry.org The reaction's utility extends to the synthesis of various substituted phenols from the corresponding benzaldehydes. rsc.orgresearchgate.net The regioselectivity of the Baeyer-Villiger oxidation is a key feature, dependent on the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| 2,3,4-Trimethoxybenzaldehyde | 1. mCPBA, CH₂Cl₂ 2. Saponification | 2,3,4-Trimethoxyphenol | mdpi.com |

| 2,4,5-Trimethoxybenzaldehyde | 1. mCPBA, CH₂Cl₂ 2. Saponification | 2,4,5-Trimethoxyphenol | mdpi.com |

| 2,4,6-Trimethoxybenzaldehyde | 1. mCPBA, CH₂Cl₂ 2. Saponification | 2,4,6-Trimethoxyphenol | mdpi.com |

Alkylation Reactions in Solution

Alkylation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. mt.comsaskoer.ca In the context of substituted phenols, Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst. mt.comsaskoer.ca The synthesis of specific trimethylphenol isomers can be achieved through the methylation of meta-substituted phenolic compounds in the vapor phase. google.com For example, 2,3,6-trimethylphenol can be produced by the methylation of m-cresol, 2,5-xylenol, or 2,3-xylenol. google.com

Derivatization Chemistry of Substituted Phenols

The functionalization of substituted phenols through various chemical transformations allows for the creation of a diverse range of molecules with unique properties.

Amination and Salt Formation (e.g., 4-Amino-2,3,6-trimethylphenol Hydrochloride)

The introduction of an amino group onto a phenol ring, or amination, can be achieved through several synthetic routes. google.comacs.org A common strategy involves the nitration of a trimethylphenol precursor followed by the reduction of the nitro group to an amine. For example, the synthesis of 4-amino-2,3,5-trimethylphenol (B46268) starts with the nitration of 2,3,5-trimethylphenol. The resulting aminophenol can then be converted to its hydrochloride salt. chemicalbook.com The formation of amine salts of phenols is a known reaction, often carried out by reacting the phenol with a suitable amine. google.com

A photochemical method for the amination of phenols and halophenols has also been developed, utilizing dual catalytic pathways involving Ir(III) photocatalysis and phenol–pyridinium EDA complexation. chemrxiv.org This method allows for efficient C-N coupling between phenols and various aromatic nitrogen nucleophiles. chemrxiv.org

| Compound | CAS Number | Molecular Formula | Reference |

| 4-Amino-2,3,6-trimethylphenol | 17959-06-7 | C₉H₁₃NO | biosynth.comchemsynthesis.com |

| 4-Amino-2,3,6-trimethylphenol Hydrochloride | 10486-47-2 | Not specified | chemicalbook.com |

Geranylation and Prenylation Reactions

The attachment of geranyl or prenyl groups to phenolic compounds can significantly alter their biological and chemical properties. The coupling of trimethoxyphenol isomers with geraniol (B1671447) can lead to the formation of monogeranylated compounds. For instance, the reaction of 2,3,4-trimethoxyphenol with geraniol in dioxane yields two monogeranyl products. mdpi.com Similarly, the reaction of 2,4,6-trimethoxyphenol with geraniol produces a geranylated compound. mdpi.com These reactions demonstrate the feasibility of introducing isoprenoid side chains onto the trimethoxyphenol scaffold.

Trifluoromethylthiolation of Trimethylphenol Isomers

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest due to the unique properties this group imparts. A notable reagent for this transformation is N-(Trifluoromethylthio)phthalimide, which serves as an electrophilic source of the SCF₃ group. nih.govresearchgate.net Copper-catalyzed trifluoromethylthiolation of boronic acids and alkynes using this reagent has been demonstrated as a versatile method. nih.govresearchgate.net This methodology has the potential to be applied to trimethylphenol isomers, likely after conversion to a suitable boronic acid derivative, to produce novel trifluoromethylthiolated phenols. nih.gov The reaction is notable for its mild conditions and high functional group tolerance. nih.govresearchgate.net

Substitution Reactions of Methoxy (B1213986) Groups (e.g., 2,3,6-Trimethoxyisonicotinaldehyde)

The substitution of a methoxy group on a highly substituted benzene (B151609) ring, such as in 2,3,6-trimethoxyphenol, presents a complex challenge in synthetic organic chemistry. While direct nucleophilic aromatic substitution (SNAr) of a methoxy group is generally difficult due to its poor leaving group character, alternative strategies involving electrophilic aromatic substitution on the activated ring are more common for introducing new functional groups. The electron-donating nature of the methoxy and hydroxyl groups strongly activates the aromatic ring towards electrophilic attack.

It is important to note that the synthesis of 2,3,6-trimethoxyisonicotinaldehyde, a pyridine (B92270) derivative, does not proceed from this compound. Instead, literature suggests its synthesis is typically achieved through the methoxylation of isonicotinaldehyde. evitachem.com

However, the introduction of a formyl group (an aldehyde) onto a polysubstituted phenol ring, a transformation analogous to the user's query, is a well-established process. This is typically achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions, or by using other formylating agents. These reactions introduce a C1 unit onto the aromatic ring, which is then converted to an aldehyde.

A notable example is the formylation of 2,3,6-trimethylphenol to produce 2,3,5-trimethyl-4-hydroxy-benzaldehyde. This reaction provides a valuable model for the introduction of an aldehyde group to a similarly substituted phenolic ring. google.com

Detailed Research Findings: Formylation of 2,3,6-Trimethylphenol

A patented process details the successful formylation of 2,3,6-trimethylphenol as a key step in the synthesis of 2,3,5-trimethylhydroquinone, a precursor for Vitamin E. google.com This transformation highlights the feasibility of introducing a carbonyl group onto a sterically hindered and electron-rich phenol.

The described method utilizes hexamethylenetetramine in acetic acid, followed by hydrolysis with aqueous sulfuric acid. google.com This procedure is a variation of the Duff reaction, which is a classic method for the formylation of phenols.

The reaction proceeds as follows:

Reaction with Hexamethylenetetramine: 2,3,6-trimethylphenol is heated with hexamethylenetetramine in acetic acid. The hexamethylenetetramine serves as the source of the formyl group equivalent.

Hydrolysis: The intermediate Schiff base is then hydrolyzed with aqueous sulfuric acid to yield the final aldehyde product, 2,3,5-trimethyl-4-hydroxy-benzaldehyde. google.com

The regioselectivity of the formylation is directed by the activating hydroxyl group and the existing methyl substituents on the ring. In this case, the formyl group is introduced at the position para to the hydroxyl group.

The following table summarizes the reaction conditions for the formylation of 2,3,6-trimethylphenol:

| Reactant | Reagents | Solvent | Reaction Conditions | Product | Yield | Reference |

| 2,3,6-Trimethylphenol | Hexamethylenetetramine, Sulphuric acid (aq) | Acetic acid | Stirred at 115°C for 2 hours, followed by hydrolysis at 115°C for 20 min | 2,3,5-Trimethyl-4-hydroxy-benzaldehyde | 90% | google.com |

This example demonstrates a practical and high-yielding method for the introduction of an aldehyde functionality to a polysubstituted phenol, which is a more plausible synthetic route than the direct substitution of a methoxy group for a formyl group. The principles of electrophilic aromatic substitution, as exemplified by this formylation, are key to the functionalization of electron-rich aromatic compounds like trimethoxyphenols.

Reaction Kinetics and Mechanistic Studies

Catalytic Oxidation of 2,3,6-Trimethylphenol (B1330405) (TMP)

The catalytic oxidation of TMP is predominantly a free radical reaction. aaqr.org The general mechanism involves the activation of TMP by the catalyst to form a phenol (B47542) radical, which is then oxidized by an oxidizing agent, such as oxygen or hydrogen peroxide, to yield TMBQ, often through intermediate species. aaqr.org

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability. Various solid-supported catalysts have been developed to enhance the efficiency and environmental friendliness of TMP oxidation.

A novel heterogeneous catalytic system utilizing Cobalt-Salphen (CSP) supramolecular polymers has demonstrated exceptional performance in the aerobic oxidation of TMP. researchgate.netmdpi.com These polymers are constructed through a self-assembly process between a BiCo(Salphen) complex and 4,4-dipyridine. researchgate.net

Under mild conditions (30 °C and 0.1 MPa of O₂), the BiCo-BiPy1:1 CSP catalyst achieved a TMP conversion of over 99% with a selectivity for TMBQ greater than 99%. researchgate.net The reaction kinetics indicate that activated oxygen species, specifically a Co-superoxo complex, play a crucial role. mdpi.com A noticeable increase in the conversion rate of TMP was observed after an initial induction period, suggesting that sufficient contact between the catalyst and oxygen is necessary to generate these reactive species. researchgate.net The catalyst's stability is also noteworthy, as it can be recycled at least five times without a significant drop in its catalytic activity. researchgate.net

| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| BiCo-BiPy1:1 CSP | 30 | 0.1 | 12 | >99 | >99 |

| BiCo-BiPy1:1 CSP | 30 | 1.0 | 1 | >99 | >99 |

Titanium-silicate catalysts, particularly TiO₂-SiO₂ aerogels, are effective for the selective oxidation of TMP using hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.netdoi.org Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy have identified the formation of phenoxyl and hydroxyl radical intermediates during the oxidation process. acs.org

The selectivity towards TMBQ is influenced by several factors. Optimal conditions include the use of a poor coordinating solvent like acetonitrile, elevated temperatures around 80 °C, low TMP concentration (≤0.1 M), and a high H₂O₂/TMP molar ratio of approximately 3.5. researchgate.net The catalyst's properties are also critical; high selectivity is associated with mesoporosity and an optimal surface concentration of accessible, likely dimeric, Ti(IV) species. researchgate.net The main by-products are C-C and C-O coupled dimers, which arise from the coupling of intermediate phenoxyl radicals. researchgate.net Research on mesostructured titanosilicates (MTS-9) has shown them to be highly active for the oxidation of bulky molecules like TMP, achieving a conversion of 18.8%, whereas other catalysts like Ti-MCM-41 are inactive. researchgate.net

| Catalyst | Oxidant | Temperature (°C) | Solvent | Key Finding |

| TiO₂-SiO₂ Aerogel | H₂O₂ | 80 | Acetonitrile | Formation of phenoxyl and hydroxyl radicals. acs.org |

| Ti,Si-catalysts | H₂O₂ | 80 | Acetonitrile | Nearly 100% selectivity at 100% conversion achievable. researchgate.net |

| MTS-9 | H₂O₂ | - | - | Effective for bulky molecules with 18.8% conversion. researchgate.net |

A highly active and reusable catalyst composed of copper oxide supported on a polymer of intrinsic microporosity (CuO@PIM-1) has been developed for the aerobic oxidation of TMP. nih.gov This catalyst demonstrates characteristics of both homogeneous and heterogeneous systems. nih.gov

The CuO@PIM-1 catalyst is effective in the aerobic oxidation of TMP, yielding both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ). nih.gov In one study, the reaction resulted in an 81% yield of TMQ and a 19% yield of TMHQ. nih.gov A key advantage of this system is the ease of catalyst recovery and its ability to be reused multiple times without significant loss of activity. nih.gov The proposed mechanism for similar copper-based systems involves the oxidative activation of the phenolate (B1203915) at a copper core to form a copper-bound phenolate radical.

| Catalyst System | Product | Yield (%) | Reusability |

| CuO@PIM-1 | TMQ | 81 | Reusable for at least 5 cycles |

| CuO@PIM-1 | TMHQ | 19 | Reusable for at least 5 cycles |

Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer high activity and selectivity under mild conditions.

The combination of copper(II) chloride (CuCl₂) and various amine hydrochlorides serves as an effective homogeneous catalytic system for the oxidation of TMP with molecular oxygen at ambient temperatures. researchgate.net This method is a cornerstone of industrial TMQ production. aaqr.org

The addition of co-catalysts, such as hydroxylamine (B1172632) hydrochloride or acetone (B3395972) oxime with hydrochloric acid, has been shown to significantly enhance the catalytic activity. researchgate.net The reaction is often carried out in alcoholic solvents. researchgate.net To improve reaction rates and facilitate catalyst recycling, biphasic systems using a mixture of water and an aliphatic alcohol have been developed. mdpi.com In such systems, the catalyst can be easily recycled as an aqueous solution after phase separation. mdpi.com The use of ionic liquids as a medium for the copper catalyst has also been explored as a "green chemistry" approach, which can lead to high selectivity and allows for immobilization of the catalyst. A proposed mechanism involves the activation of the phenolate at a copper cluster, forming a phenolate radical which then reacts with oxygen.

| Catalyst System | Oxidant | Key Features |

| CuCl₂ / Amine Hydrochloride | O₂ | Effective at ambient temperature; activity enhanced by co-catalysts. researchgate.net |

| CuCl₂ / LiCl | O₂ | Biphasic system (water/aliphatic alcohol) for improved rates and catalyst recycling. mdpi.com |

| CuCl₂ in Ionic Liquid | O₂ | "Green" approach with high selectivity and catalyst immobilization. |

Molybdovanadophosphate Catalysis

Oxidant Systems

Molecular oxygen is frequently employed as a "green" and low-cost oxidant for the oxidation of 2,3,6-trimethylphenol. doi.orgnih.gov Various catalytic systems have been developed to activate molecular oxygen for this purpose. Copper(II) chloride, sometimes in combination with co-catalysts in ionic liquids, is a widely used catalyst. doi.orgnih.govgychbjb.com For instance, using a CuCl₂ and MnCl₂ catalyst system in a [Bmim]BF₄ ionic liquid with atmospheric oxygen as the oxidant, a 100% conversion of TMP and a 92.6% selectivity to TMBQ can be achieved. gychbjb.com Other systems include copper(II) nitrate (B79036) in water, which provides a halogen-free alternative, and novel heterogeneous catalysts like Co(Salphen)-based supramolecular polymers, which demonstrate excellent conversion (>99%) and selectivity (>99%) under mild conditions (30 °C, 1.0 MPa O₂). nih.govresearchgate.netmdpi.com Metal-free nitrogen-doped nanocarbons have also been shown to be effective catalysts for the aerobic oxidation of TMP to TMBQ. acs.org

Aqueous hydrogen peroxide (H₂O₂) is another environmentally benign oxidant used for the selective oxidation of TMP. researchgate.netmdpi.com This method often results in high selectivity for TMBQ. mdpi.comconicet.gov.ar Catalytic systems for H₂O₂-based oxidation include titania-heteropolyacid composites and Lewis acidic trifloaluminate ionic liquids. unlp.edu.armdpi.com For example, using a trifloaluminate ionic liquid catalyst with a four-fold excess of 60% aqueous H₂O₂ in acetic acid at 70°C, an 84% conversion of TMP with 99% selectivity to TMBQ was achieved after 2 hours. mdpi.com Similarly, catalysts made of phosphomolybdic acid on a TiO₂ matrix have yielded TMP conversions of 90% at room temperature. unlp.edu.arresearchgate.net The reaction mechanism is proposed to be homolytic, involving the formation of a peroxometallic species. unlp.edu.ar Other research has explored the use of Fenton's reagent (a source of hydroxyl radicals from H₂O₂) which achieved 100% TMP conversion with nearly 99.9% selectivity to TMBQ at 45°C. researchgate.netresearchgate.net

The following table summarizes the results of TMP oxidation using a trifloaluminate ionic liquid catalyst with H₂O₂ as the oxidant. mdpi.com

| Parameter | TMP Conversion (%) | TMBQ Selectivity (%) |

| Oxidant Concentration (30% H₂O₂) | 74 | 99 |

| Oxidant Concentration (60% H₂O₂) | 84 | 99 |

| Catalyst Amount (5 mol%) | 80 | 99 |

| Catalyst Amount (10 mol%) | 84 | 99 |

| Temperature (50 °C) | 71 | 99 |

| Temperature (70 °C) | 84 | 99 |

Conditions: 70 °C, 2h, 10 mol% catalyst, 4-fold excess of H₂O₂. Other parameters were varied as indicated. mdpi.com

The rate of gas-liquid oxidation reactions, such as the aerobic oxidation of TMP, can be significantly limited by the mass transfer of oxygen from the gas phase to the liquid phase. doi.orgrsc.org To overcome this limitation, process intensification techniques are employed. One such method involves using high-velocity air in a continuous-flow microreactor. rsc.orgresearcher.life This approach creates a state of continuous high-speed circular motion, ensuring efficient mass transfer and full contact between the gas and liquid phases. rsc.org This dramatically reduces the required reaction time from several hours in traditional batch reactors to mere seconds. rsc.org In one study, using a self-built continuous-flow microreactor with high-velocity air, a 100% TMP conversion and 89.9% TMQ yield were achieved in just 78.5 seconds. rsc.orgresearcher.life

Another method for process intensification is the use of a rotating packed bed (RPB) reactor. doi.org While not using "high-velocity air" directly, the RPB achieves excellent mass transfer performance through high centrifugal forces, which enhances the gas-liquid interaction. doi.org Under optimal conditions in an RPB reactor, TMP conversion reached 99.28% with a TMQ yield of 64.73% within 3 hours. doi.org

Hydrogen Peroxide Oxidation

Reaction Kinetic Analysis

Kinetic studies of 2,3,6-trimethylphenol oxidation reveal that the reaction course is highly dependent on multiple parameters. The product composition and reaction kinetics have been reported for TMP oxidation with hydrogen peroxide in acetonitrile. researchgate.net In aerobic oxidation catalyzed by Co(Salphen)-based polymers, kinetic curves show that over 99% conversion can be reached in just one hour under 1.0 MPa of O₂. nih.govmdpi.com

For heteropoly acid catalysis, the reaction rate is strongly influenced by the catalyst's composition and the molar ratio of catalyst to substrate. davidpublisher.com As shown in the table in section 3.1.2.3, increasing the molar HPA:TMP ratio from 1 to 3 decreased the reaction time from 120 minutes to 20 minutes while increasing the yield from 85% to over 99%. davidpublisher.com

In systems where mass transfer is a limiting factor, such as in gas-liquid reactions using oxygen, kinetic performance is tied to physical parameters. In a rotating packed bed reactor, the conversion and yield increase with higher rotational speeds and liquid flow rates, as this enhances the gas-liquid mass transfer. doi.org Similarly, the use of a continuous-flow microreactor with high-velocity air dramatically accelerates the reaction, highlighting that the intrinsic chemical kinetics are very fast once mass transfer limitations are overcome. rsc.org Mechanistic studies coupled with kinetic analysis suggest that the oxidation can proceed via a free radical pathway or through non-radical mechanisms involving two-electron transfers, depending on the catalytic system. doi.org

Determination of Reaction Orders and Rate Constants

Mechanistic Elucidation of Oxidative Processes

Understanding the mechanism of oxidation is key to controlling the reaction and maximizing the yield of desired products.

The oxidation of phenols can proceed through various intermediates. In the reaction of the electron-rich 2,4,6-trimethoxyphenol (B1293827) with (diacetoxyiodo)benzene, a free phenoxenium intermediate has been unambiguously detected. researchgate.netnih.gov However, for less electron-rich phenols, single electron oxidation products are more commonly observed. nih.gov The formation of a phenoxenium intermediate is favored in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and with more strongly oxidizing hypervalent iodine reagents. nih.gov In some catalytic systems, the oxidation is proposed to involve a copper-bound phenolate radical anion. nih.gov EPR studies of 2,3,6-trimethylphenol oxidation in the presence of a spin trap did not show the formation of any radical intermediates, suggesting a mechanism involving two successive electron transfers without the escape of radical species into the solution. rsc.org

Activated oxygen species are central to the oxidation of 2,3,6-trimethylphenol. mdpi.com These species can include superoxide (B77818) anions (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). nih.govmdpi.comwikipedia.org In some catalytic oxidations, it has been observed that insufficient contact between the catalyst and oxygen in the initial stages leads to fewer reactive oxygen species and a lower conversion rate. mdpi.com However, one study investigating the oxidation catalyzed by a chitosan-supported Cu(II) complex found no evidence of superoxide anion formation as a reactive species. researchgate.net In another proposed mechanism, triplet oxygen attacks the para position of a copper-bound phenolate radical anion. nih.gov

The oxidation of phenols can follow complex stepwise pathways. One proposed mechanism for the oxidation of 2,3,6-trimethylphenol involves the oxidative activation of a phenolate at a [Cu₄(μ₄-O)]⁶⁺ core, leading to a copper-bound phenolate radical anion. nih.gov This is followed by spin delocalization into the aromatic ring and attack by triplet oxygen at the para position. nih.gov Subsequent steps involve the attack of Cu(I) at the peroxy radical and proton-mediated elimination of a copper(II)-hydroxo species to regenerate the active catalyst. nih.gov Another proposed mechanism involves two successive electron transfers without the escape of radical species into the solution. rsc.org The synthesis of certain flavones involves a stepwise process starting with the aldol (B89426) condensation of a substituted acetophenone (B1666503) and benzaldehyde, followed by cyclization and oxidation. isnff-jfb.com

Role of Activated Oxygen Species

Byproduct Formation and Selectivity Control (e.g., 2,2′,3,3′,6,6′-Hexamethyl-4,4′-biphenol)

In the oxidation of 2,3,6-trimethylphenol, the formation of byproducts can reduce the yield of the desired quinone product. A common byproduct is the C-C coupling product, 2,2′,3,3′,5,5′-hexamethyl-4,4′-dihydroxybiphenyl. acs.org The formation of this and other byproducts is influenced by the reaction conditions. For instance, the use of a Co(Salphen) supramolecular polymer as a catalyst has been shown to achieve excellent conversion (>99%) and selectivity (over 99%) for 2,3,5-trimethyl-1,4-benzoquinone under mild conditions, thus minimizing byproduct formation. mdpi.com In other systems, C-C and C-O coupling products, which are indicative of one-electron oxidation pathways, have been detected in trace amounts. rsc.org The regioselectivity of the coupling is governed by both the steric and electronic effects of the substituents on the phenol ring.

Photochemical Reactions

Photochemical reactions are chemical processes initiated by the absorption of light. For phenolic compounds like 2,3,6-trimethoxyphenol, these reactions are particularly relevant in environmental contexts, where sunlight can drive their transformation and degradation.

The photooxygenation of phenols in natural waters is often mediated by chromophoric dissolved organic matter (CDOM), which includes humic and fulvic acids. acs.org Upon absorbing sunlight, components within CDOM, such as aromatic ketones, can form excited singlet states that then convert to more stable and longer-lived triplet excited states (³CDOM*). rsc.orgresearchgate.net These triplet states are potent oxidants that can react with other organic molecules. rsc.org

The compound 2,4,6-trimethylphenol (B147578) (TMP) is frequently used as a chemical probe to study the reactivity of these humic triplet excited states. researchgate.netacs.orgacs.orgnih.gov Research has shown that the rate of TMP loss during photooxidation is inversely proportional to the concentration of dissolved oxygen, which strongly suggests a reaction mechanism involving triplet states rather than other reactive oxygen species like singlet oxygen. researchgate.netnih.gov This is because both TMP and molecular oxygen compete for reaction with the triplet sensitizers. acs.orgacs.orgnih.gov

The general mechanism can be described as follows:

CDOM absorbs light (hν) to form a singlet excited state (¹CDOM*).

The singlet state undergoes intersystem crossing (ISC) to form a triplet excited state (³CDOM*).

³CDOM* can then be quenched by oxygen (O₂) or react with a phenol (e.g., TMP).

Kinetic studies have been conducted to determine the rate constants for these competing reactions. For instance, in experiments using furfuryl alcohol as a probe for singlet oxygen and TMP as a competitor for the humic triplet states, the ratio of the rate constants for the reaction of humic triplets with oxygen (k₂) and with TMP (k₃) was found to be between 1.09 and 1.16. acs.orgacs.orgnih.gov Laser flash photolysis studies have also provided absolute rate constants for the reaction of phenoxyl radicals, which are intermediates in these reactions. For example, the second-order rate constant for the reaction of the 4-cyanophenoxyl radical with 2,4,6-trimethylphenol was determined to be in the range of (2.6 − 5.3) × 10⁸ M⁻¹ s⁻¹. researchgate.net

Interestingly, while TMP is used as a quencher for ³DOM*, its own oxidation can produce long-lived reactive species, such as phenoxyl radicals and quinones. acs.orgnih.gov These intermediates can, in turn, accelerate the degradation of other micropollutants, a phenomenon observed in the photolysis of sulfamethoxazole. acs.orgnih.gov

Table 1: Kinetic Parameters for Reactions Involving Triplet States and Phenols

| Reactants | Rate Constant (k) | Technique / Conditions | Reference |

|---|---|---|---|

| Humic Triplet State + O₂ (k₂) / Humic Triplet State + TMP (k₃) | 1.09 - 1.16 (ratio k₂/k₃) | Competitive reaction kinetics | acs.org, acs.org, nih.gov |

| 4-Cyanophenoxyl Radical + 2,4,6-Trimethylphenol | (2.6 - 5.3) x 10⁸ M⁻¹ s⁻¹ | Laser flash photolysis | researchgate.net |

| Triplet Benzophenone + Phenols | (2.6 - 5.6) x 10⁹ M⁻¹ s⁻¹ | Nanosecond laser flash photolysis | researchgate.net |

Electrochemical Behavior (General Phenolic Compounds)

The electrochemical behavior of phenolic compounds is a key aspect of their chemistry, providing insight into their antioxidant properties and reaction mechanisms. nih.govtandfonline.com Cyclic voltammetry is a widely used electrochemical technique to study the oxidation and reduction processes of these compounds. nih.govmdpi.com

The fundamental characteristic of phenols in electrochemistry is their ability to be oxidized. This process typically involves the donation of an electron from the phenolic compound to an electrode, forming a radical cation. tandfonline.com This initial oxidation is often irreversible because the resulting phenoxyl radical can undergo subsequent reactions, such as dimerization. tandfonline.com

Several structural factors influence the electrochemical behavior of phenolic compounds:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic ring are critical. Multiple hydroxyl groups generally lower the oxidation potential, making the compound easier to oxidize. nih.govmdpi.com For example, compounds with ortho-hydroxyl groups can lead to the formation of quinones and exhibit lower electrochemical potentials. nih.govmdpi.com

Other Substituents: The presence of electron-donating groups (like methoxy (B1213986), -OCH₃) or electron-withdrawing groups also affects the oxidation potential. Electron-donating groups tend to lower the potential, enhancing the ease of oxidation, although -OH groups generally have a stronger effect than -OCH₃ groups. nih.gov

Conjugation: Increased conjugation in the molecular structure can also facilitate oxidation. nih.gov

A direct correlation often exists between a phenolic compound's oxidation potential and its antioxidant or prooxidant activity. nih.gov Phenols with low anodic peak potentials (Epa), for instance below 0.45 V, typically exhibit antioxidant properties by readily scavenging free radicals. nih.govmdpi.com Conversely, those with higher oxidation potentials may act as prooxidants. nih.govmdpi.com This relationship allows electrochemical methods to be a valuable tool for screening the potential antioxidant capacity of various phenolic compounds. tandfonline.comnih.gov

Table 2: General Relationship between Phenolic Structure and Electrochemical Properties

| Structural Feature | Effect on Oxidation Potential (Epa) | Implication for Reactivity |

|---|---|---|

| Multiple -OH groups | Lowers Epa | Easier to oxidize; often higher antioxidant activity. nih.gov, mdpi.com |

| Electron-donating groups (e.g., -OCH₃) | Lowers Epa | Easier to oxidize. nih.gov |

| Electron-withdrawing groups | Increases Epa | Harder to oxidize. |

| Ortho-hydroxyl substitution | Lowers Epa | Facilitates quinone formation. nih.gov, mdpi.com |

Biochemical Pathways and Biological Activities

Enzymatic Biotransformations of 2,3,6-Trimethylphenol (B1330405)

The conversion of 2,3,6-trimethylphenol (2,3,6-TMP) is a significant area of research, particularly for its role as a precursor in the synthesis of valuable compounds like vitamin E. asm.orgasm.orgnih.gov Enzymatic biotransformation offers a green alternative to traditional chemical catalysis, which often involves harsh conditions and environmental pollutants. asm.orgpreprints.org

A key enzymatic process in the transformation of 2,3,6-TMP is hydroxylation, catalyzed by monooxygenase systems. One such system, MpdAB, is a two-component flavin-dependent monooxygenase discovered in Mycobacterium neoaurum B5-4. asm.orgasm.orgnih.gov This enzyme system is responsible for the initial degradation of 2,6-dimethylphenol (B121312) (2,6-DMP) and also demonstrates activity towards 2,3,6-TMP. asm.orgasm.orgnih.gov

The MpdAB system, consisting of the components MpdA and MpdB, utilizes NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors to hydroxylate 2,3,6-TMP at the para-position, yielding 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a crucial intermediate for vitamin E synthesis. asm.orgasm.orgnih.gov The transcription of the genes encoding MpdA and MpdB is significantly increased in the presence of 2,6-DMP. asm.orgasm.orgnih.gov

Kinetic studies have determined the apparent Michaelis-Menten constant (Km) of MpdAB for 2,3,6-TMP to be 0.17 ± 0.01 mM, with a corresponding catalytic efficiency (kcat/Km) of 2.84 s-1 mM-1. asm.orgasm.orgnih.gov While promising, the efficiency of whole-cell catalysis using this system has been limited by factors such as low expression levels of the MpdA component and the cytotoxicity of the 2,3,6-TMP substrate. asm.orgasm.orgnih.gov

Engineered P450 monooxygenases have also been developed that can convert 2,3,6-TMP to 2,3,5-TMHQ. researchgate.net

To overcome the limitations of wild-type enzymes, researchers have turned to directed evolution and enzyme engineering to enhance catalytic activity and substrate tolerance. researchgate.netrsc.orgrsc.org Directed evolution, which mimics natural selection in a laboratory setting, has been successfully applied to various monooxygenases to improve their properties for industrial applications. rsc.orgnih.govceu.es

In the case of the MpdA component of the MpdAB system, homologous modeling and saturation mutagenesis were employed to improve its catalytic efficiency for 2,3,6-TMP. researchgate.net This approach led to the identification of two variants, L128A and L128K, which exhibited a 1.86 to 1.87-fold increase in activity towards 2,3,6-TMP compared to the wild-type enzyme. researchgate.net These targeted modifications demonstrate the potential of protein engineering to create more robust and efficient biocatalysts for specific industrial processes. researchgate.netmdpi.com

To address this issue, adaptive laboratory evolution has been utilized to develop microbial strains with increased resistance to the toxic substrate. researchgate.net In one study, a strain of Mycobacterium neoaurum B5-4 was evolved to exhibit an 8.15-fold higher tolerance to 1000 μM 2,3,6-TMP. researchgate.net By combining the enhanced resistance of the evolved host strain with the improved catalytic activity of the engineered MpdA variants (L128A and L128K), a significant improvement in the production of 2,3,5-TMHQ was achieved. researchgate.net Specifically, the evolved strain harboring the L128K variant and MpdB showed a 5.29-fold increase in product formation compared to the wild-type system. researchgate.net

Directed Evolution and Enzyme Engineering for Enhanced Catalytic Capacity

Natural Occurrence and Biosynthesis

2,3,6-Trimethylphenol is not solely a product of industrial synthesis; it also occurs naturally in the defensive secretions of certain arthropods, particularly harvestmen of the order Opiliones. mdpi.comresearchgate.netscispace.comsemanticscholar.org In a study of 12 species from the neotropical family Gonyleptidae, three were found to produce alkyl phenols, including 2,3,6-trimethylphenol, in high abundance. mdpi.comresearchgate.net The structure of 2,3,6-trimethylphenol in the exudate of Progonyleptoidellus striatus was confirmed using mass spectrometry and NMR spectroscopy. researchgate.net

The biosynthesis of such phenolic compounds in harvestmen is believed to occur via a polyketide pathway. mdpi.comresearchgate.net This was investigated by studying the biosynthesis of 2-ethyl-1,4-benzoquinone (B110185) in Magnispina neptunus, where feeding with 13C-labelled precursors indicated that the benzoquinones were synthesized from acetate (B1210297) and propionate (B1217596) building blocks. mdpi.comresearchgate.net This suggests a similar polyketide synthase (PKS) based mechanism for the formation of related alkyl phenols like 2,3,6-trimethylphenol in these organisms. mdpi.comresearchgate.netresearchgate.net

2,3,6-Trimethylphenol has been identified as a constituent of essential oils from various plant species. solubilityofthings.combanglajol.info For instance, it was detected in the essential oil from the leaves of Eryngium foetidum from Bangladesh, albeit as a minor component (0.39%). banglajol.info Its presence has also been noted in the essential oil of the rhizomes and roots of Asarum canadense. researchgate.net Another related compound, 4-methoxy-2,3,6-trimethylphenol, was found in the hydroethanolic extracts of Aeollanthus pubescens. e-nps.or.kr The occurrence of these compounds in plants highlights their role in natural product chemistry. solubilityofthings.com

Endogenous Formation in Organisms (e.g., Harvestmen via Polyketide Pathway)

Mechanistic Insights into Biological Activity (excluding human-related outcomes)

Phenolic compounds are recognized for their capacity to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). mdpi.com This protective action is largely attributed to their ability to act as hydrogen donors in redox reactions. mdpi.com The fundamental antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, which in turn stabilizes the radical and diminishes its reactivity. mdpi.comresearchgate.net This process, known as hydrogen atom transfer (HAT), results in the formation of a relatively stable phenoxyl radical, with the unpaired electron delocalized within the aromatic ring structure. mdpi.comresearchgate.net

The efficacy of a phenolic compound as an antioxidant is influenced by its chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. The methoxy group (-OCH₃) and the aromatic ring are crucial to this antioxidant activity, as they donate electrons to stabilize free radicals. In addition to the HAT mechanism, other pathways such as single electron transfer (SET) and sequential proton loss electron transfer (SPLET) also contribute to the antioxidant capacity of phenols. mdpi.comresearchgate.net These mechanisms are governed by thermodynamic parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). biorxiv.org The neutralization of ROS, which are byproducts of normal metabolic processes and can be induced by external factors, is a key defense against cellular damage. mdpi.commedcraveonline.commdpi.com

The antimicrobial properties of phenolic compounds are attributed to several mechanisms of action that target bacterial cells. A primary mechanism involves the disruption of the bacterial cell membrane. mdpi.commdpi.com The accumulation of hydroxyl groups in the lipid bilayers of the cell membrane can damage the interaction of lipoproteins, leading to an increase in membrane permeability and subsequent leakage of cytoplasmic contents. mdpi.com The hydrophobicity of some phenolic compounds allows them to penetrate the nonpolar core of the bacterial cell membrane. mdpi.com

Furthermore, phenolic compounds can inhibit the activity of various microbial enzymes. mdpi.commdpi.com This can include enzymes involved in cell wall synthesis, which makes the bacteria more susceptible to osmotic lysis. mdpi.com Interaction with and inactivation of essential proteins and inhibition of nucleic acid synthesis are other reported antimicrobial actions. mdpi.comnih.gov The resistance of Gram-negative bacteria to phenolic compounds is often greater than that of Gram-positive bacteria due to the presence of an outer membrane composed of lipopolysaccharides, which can limit the uptake of these compounds. mdpi.comnih.gov

Derivatives of phenolic compounds, particularly geranylated phenols, have demonstrated notable antifungal activity. The antifungal efficacy of these derivatives is closely linked to their molecular structure, including the number and position of methoxy groups on the aromatic ring and modifications to the geranyl side chain. sciprofiles.comscite.ai

Research has shown that the antifungal activity of geranylated phenols against plant pathogens like Botrytis cinerea increases with the number of methoxy groups on the aromatic ring. sciprofiles.comscite.ai For instance, the inhibitory effect on mycelial growth can rise significantly as the number of methoxy groups increases from one to three. sciprofiles.com Acetylation of the phenolic hydroxyl group can alter this activity, with the effect being dependent on the number of methoxy substituents. sciprofiles.com

Furthermore, the presence of a second geranyl chain can enhance the antifungal activity. uchile.cl Hydration of the geranyl side chain has also been shown to enhance the inhibitory effect of geranylated phenol (B47542) derivatives against B. cinerea. sciprofiles.comresearchgate.net Studies on Phytophthora cinnamomi indicate that geranylated derivatives with two hydroxyl groups, or one hydroxyl and one methoxy group, are particularly active. mdpi.com Molecular docking studies suggest that the hydroxyl groups on the phenol ring and the alkyl chain are important for binding to the active site of fungal enzymes, with the antifungal activity correlating with the potential for hydrogen bond formation. sciprofiles.com

| Compound Type | Target Fungus | Key Structural Feature for Activity | Observed Effect |

|---|---|---|---|

| Geranylated Phenols | Botrytis cinerea | Increasing number of methoxy groups | Increased inhibition of mycelial growth sciprofiles.comscite.ai |

| Acetylated Geranylated Phenols | Botrytis cinerea | Number of methoxy groups | Altered antifungal activity sciprofiles.com |

| Digeranylated Phenols | Botrytis cinerea | Presence of a second geranyl chain | Increased antifungal activity uchile.cl |

| Hydrated Geranylated Phenols | Botrytis cinerea | Hydrated geranyl side chain | Enhanced inhibitory effect sciprofiles.comresearchgate.net |

| Geranylated Phenol/Methoxyphenol Derivatives | Phytophthora cinnamomi | Two hydroxyl groups (or one -OH and one -OCH₃) | High inhibitory activity mdpi.com |

Bromophenols, which are structurally related to methoxyphenols, have been investigated for their enzyme inhibitory activities, particularly against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. mdpi.comnih.gov PTP1B is a negative regulator in insulin (B600854) signaling, making its inhibitors potential therapeutic agents. researchgate.net Studies have shown that bromophenol derivatives isolated from red algae can inhibit PTP1B. nih.govresearchgate.net The inhibitory potency of these compounds is influenced by the degree of bromination; for example, highly brominated compounds have shown significant inhibitory activity against PTP1B. nih.gov

Similarly, bromophenols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.comnih.govscispace.com The inhibitory activity against α-glucosidase is also affected by the number of bromine atoms on the benzene (B151609) ring, with inhibitory potencies increasing with a higher degree of bromo-substitution. scispace.comcapes.gov.br For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether has been reported as a potent competitive inhibitor of α-glucosidase. mdpi.com Conversely, the methylation of the hydroxyl groups on bromophenols has been shown to decrease their inhibitory activity. scispace.com

| Compound Class | Target Enzyme | Key Structural Feature for Inhibition | Observed IC₅₀ Values/Activity |

|---|---|---|---|

| Bromophenol Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | High degree of bromination | IC₅₀ of 0.68 μM for a highly brominated derivative nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | α-Glucosidase | Presence of Br and phenolic units | IC₅₀ of 0.098 μM mdpi.com |

| 2,4,6-tribromophenol | α-Glucosidase (S. cerevisiae) | Three bromine atoms | IC₅₀ of 60.3 μM nih.govcapes.gov.br |

| 2,4-dibromophenol | α-Glucosidase (S. cerevisiae) | Two bromine atoms | IC₅₀ of 110.4 μM nih.govcapes.gov.br |

Antifungal Activity of Derivatives (e.g., Geranylated Phenols)

Microbial Metabolism and Environmental Fate

The microbial degradation of phenolic compounds is a key process in their environmental fate. Studies on the metabolism of related compounds like 2,6-xylenol provide insights into the potential degradation pathways for 2,3,6-trimethoxyphenol. A strain of Mycobacterium, designated DM1, has been isolated that can utilize 2,6-xylenol and 2,3,6-trimethylphenol as sources of carbon and energy. nih.govasm.org

The metabolic pathway for 2,6-xylenol in Mycobacterium strain DM1 involves the initial conversion to 2,6-dimethylhydroquinone. nih.gov This intermediate is then further metabolized. nih.gov Cell extracts of this bacterium grown on 2,6-xylenol have been shown to contain an enzyme that converts 2,6-dimethylhydroquinone. nih.gov The proposed pathway involves the reduction of 2,6-dimethyl-3-hydroxyquinone to 2,6-dimethyl-3-hydroxyhydroquinone, which then undergoes ring fission. nih.gov The presence of a citraconase in cell extracts further supports this proposed metabolic route. nih.gov The degradation of such compounds is an important environmental process, as methoxyphenols can be released into the environment from sources like the burning of biomass. nih.govchalmers.se

Fungal Catabolic Pathways of Aromatic Compounds (e.g., 2,4,6-Trihydroxybenzoate)oup.com

Fungi play a crucial role in the decomposition of plant-derived aromatic compounds, contributing significantly to carbon cycling in terrestrial ecosystems. nih.gov Historically, the fungal catabolism of aromatic compounds was thought to proceed through a limited number of central pathways, such as those involving catechol, protocatechuate, and hydroxyquinol. nih.govbiorxiv.org However, recent research has unveiled novel catabolic routes, expanding our understanding of fungal metabolic diversity.

One of the significant recent discoveries is a new central pathway for the degradation of gallate and its isomer, 2,4,6-trihydroxybenzoate, in numerous fungi. nih.govresearchgate.net This pathway proceeds via the intermediate 1,2,3,5-tetrahydroxybenzene. nih.govresearchgate.net Studies on fungi like Aspergillus terreus and Aspergillus nidulans have been instrumental in elucidating this pathway. nih.govbiorxiv.org

In Aspergillus terreus, when grown on gallate, a conserved gene cluster was found to be highly expressed and upregulated, while the conventional central pathways for aromatic degradation were not significantly induced. nih.govbiorxiv.org This gene cluster includes a monooxygenase and a fumarylacetoacetate hydrolase-like gene, which are key components in the breakdown of aromatic compounds. nih.govbiorxiv.org

Further investigation using gene deletion mutants in Aspergillus nidulans provided more detailed insights into the function of the genes within this cluster, particularly in the catabolism of 2,4,6-trihydroxybenzoate. nih.govresearchgate.net The deletion of specific genes in this pathway resulted in significant growth impairments when 2,4,6-trihydroxybenzoate was the carbon source, indicating their essential role in its degradation. nih.govresearchgate.net

The proposed pathway suggests that both gallate and its isomer, 2,4,6-trihydroxybenzoate, are hydroxylated to form the central metabolite 1,2,3,5-tetrahydroxybenzene. researchgate.net This intermediate then undergoes ring cleavage, a critical step in the degradation process. nih.govresearchgate.net A gene with a DUF3500 domain is thought to encode the ring-cleavage enzyme for 1,2,3,5-tetrahydroxybenzene. nih.govresearchgate.net Another gene in the cluster is linked to the conversion of a novel metabolite, 5-hydroxydienelactone. nih.govresearchgate.net

It is important to note that while the catabolic pathway for 2,4,6-trihydroxybenzoate has been a subject of recent research, the direct involvement of this compound in this specific fungal catabolic pathway has not been documented in the reviewed scientific literature.

Detailed Research Findings

The table below summarizes the key findings from studies on the fungal catabolism of 2,4,6-trihydroxybenzoate, focusing on the effects of gene deletions in Aspergillus nidulans.

| Gene/Mutant | Putative Function/Observation | Effect on Growth with 2,4,6-Trihydroxybenzoate | Reference |

| Monooxygenase (ΔAN4576) | Hydroxylation of gallate and its isomer | No severe growth impairment observed. | nih.govresearchgate.net |

| DUF3500 gene | Likely a ring-cleavage enzyme for 1,2,3,5-tetrahydroxybenzene | Severe growth impairment. | nih.govresearchgate.net |

| Conserved short protein gene (ΔAN10530) | Linked to the conversion of 5-hydroxydienelactone | Severe growth impairment; accumulation of a colored metabolite. | nih.govresearchgate.net |

| Fumarylacetoacetate hydrolase-like gene | Key component of catabolic pathways for aromatic compounds | Severe growth impairment. | nih.govresearchgate.net |

Applications in Advanced Materials Science and Chemical Engineering

Precursor Chemistry for Industrial Synthesis

As a foundational chemical building block, 2,3,6-trimethylphenol (B1330405) is a critical starting material in multi-step industrial syntheses, most notably for the production of Vitamin E. unilongindustry.comgoogle.com

Intermediates in Vitamin E Synthesis (e.g., 2,3,5-Trimethylhydroquinone, 2,3,5-Trimethyl-1,4-benzoquinone)

The industrial synthesis of Vitamin E heavily relies on the creation of a key aromatic core structure, 2,3,5-trimethylhydroquinone (TMHQ). pku.edu.cnresearchgate.net The primary route to TMHQ involves 2,3,6-trimethylphenol (TMP) as the starting material. unilongindustry.compku.edu.cnruifuchems.com This process consists of two main steps:

Oxidation: 2,3,6-trimethylphenol is first oxidized to produce 2,3,5-trimethyl-1,4-benzoquinone (TMBQ). pku.edu.cnresearchgate.net This transformation is a crucial step, and various catalytic systems have been developed to maximize efficiency and yield. doi.orgrsc.orgmdpi.com Oxygen or hydrogen peroxide are often used as green oxidants for this purpose. doi.orgrsc.org

Hydrogenation: The resulting TMBQ is then hydrogenated to yield the final key intermediate, 2,3,5-trimethylhydroquinone. pku.edu.cnresearchgate.netgoogle.com

Polymer Science and Resin Modification

In the realm of polymer science, 2,3,6-trimethylphenol serves as a valuable modifier, enhancing the properties of certain high-performance plastics. ruifuchems.comlookchem.comfishersci.fifishersci.be

Co-monomer Applications in Polyphenylene Oxide Resins

2,3,6-Trimethylphenol is utilized as a co-monomer for the modification of polyphenylene oxide (PPO) resins, also known as polyphenylene ether (PPE). ruifuchems.comlookchem.comfishersci.fihaz-map.com PPO is an engineering thermoplastic known for its excellent heat resistance, dimensional stability, and dielectric properties. mcgroup.co.ukmdpi.comasahi-kasei-plastics.com However, pure PPO has a very high melt viscosity, which makes it difficult to process. mcgroup.co.ukmdpi.com

By incorporating phenolic compounds like 2,3,6-trimethylphenol through a process called redistribution, the polymer chains can be shortened, or "depolymerized," which adjusts the molecular weight. acs.org This modification improves the processability of the resin and allows for the creation of PPO oligomers with specific end groups, tailoring the resin for various applications, including blends and alloys with other polymers like polystyrene or polyamide. mcgroup.co.ukasahi-kasei-plastics.comacs.org

Role as Chain Transfer Agents in Polymerization Processes

While mercaptans are common chain transfer agents, they can be expensive and have strong odors. google.com Phenolic compounds can also function in this capacity. The reactivity of a chain transfer agent relative to the monomer is a critical parameter, defined by the chain transfer constant (Ctr). bonlab.info The goal is often to have the agent and monomer be consumed at similar rates to ensure a uniform product. google.com Reversible addition-fragmentation chain-transfer (RAFT) polymerization is an advanced technique that uses specific chain transfer agents, typically thiocarbonylthio compounds, to create polymers with low dispersity and complex architectures. wikipedia.org

Catalysis for Industrial Processes

The transformation of phenols to quinones is a vital industrial reaction, and 2,3,6-trimethylphenol is a key substrate in this class of reactions, driving the development of specialized catalyst systems.

Development of Efficient Catalyst Systems for Phenol-Quinone Transformations

The oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) is a reaction of significant industrial importance for Vitamin E synthesis. mdpi.comsibran.rumdpi.com Consequently, extensive research has focused on creating highly efficient and selective catalysts for this transformation, often using environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). researchgate.netresearchgate.netacs.org

Key challenges in this process include maximizing the conversion of TMP while maintaining high selectivity for the desired TMBQ product. doi.orgrsc.org Various catalyst systems have been developed to address these challenges under mild conditions. nih.govresearchgate.net

Copper-Based Catalysts: Copper chloride (CuCl₂) is a commonly used catalyst for the oxidation of TMP. doi.org Systems using copper (II) nitrate (B79036) have also shown high activity and selectivity in water-based oxidation. aidic.it

Cobalt-Based Catalysts: Cobalt chelate complexes have been effectively used to oxidize TMP in solvents like dimethylformamide. google.comprepchem.com More advanced systems include heterogeneous catalysts based on Co(Salphen) supramolecular polymers, which have demonstrated excellent conversion (>99%) and selectivity (>99%) under mild conditions (30 °C, 0.1 MPa O₂), and can be recycled multiple times. mdpi.comresearchgate.net

Vanadium-Based Catalysts: Divanadium-substituted polyoxotungstates have been shown to catalyze the oxidation of TMP with hydrogen peroxide, achieving a nearly quantitative yield of TMBQ. acs.org

Process Intensification: To overcome the mass transfer limitations of using gaseous oxygen in a liquid phase reaction, advanced reactors like rotating packed bed (RPB) reactors and continuous-flow microreactors have been employed. doi.orgrsc.org A continuous-flow microreactor was able to reduce the reaction time from approximately 5 hours to just 78.5 seconds while achieving 100% TMP conversion and 89.9% TMBQ yield. rsc.org

The table below summarizes the performance of various catalytic systems for this important industrial transformation.

Catalyst Performance in the Oxidation of 2,3,6-Trimethylphenol (TMP) to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time | TMP Conversion (%) | TMBQ Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuCl₂ / FeCl₃ | O₂ | 1-Hexanol | 60 | 5 h | ~95 | ~85 (Yield) | doi.org |

| High-Velocity Air (Microreactor) | Air | Not specified | 60 | 78.5 s | 100 | 89.9 (Yield) | rsc.org |

| Co(Salphen) Supramolecular Polymer | O₂ (1.0 MPa) | Methanol (B129727) | 30 | 1 h | >99 | >99 (Selectivity) | mdpi.com |

| Divanadium-Substituted Polyoxotungstates | H₂O₂ | Acetonitrile | 60 | 3 h | ~100 | ~99 (Yield) | acs.org |

| Trifloaluminate Ionic Liquid | H₂O₂ (60% aq.) | Acetic Acid | 70 | 2 h | 84 | 99 (Selectivity) | mdpi.com |

| Nickel-Salen on Polystyrene | O₂ (1 bar) | Not specified | 30 | Not specified | High Activity | Not specified | nih.gov |

Process Intensification in Reactor Design (e.g., Rotating Packed Bed Reactors, Continuous-Flow Microreactors)

Process intensification in chemical engineering aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of 2,3,6-Trimethylphenol (TMP), process intensification is crucial for optimizing its oxidation to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a vital intermediate for the synthesis of Vitamin E. doi.orgresearchgate.netrsc.org Traditional methods for this oxidation were often inefficient and environmentally harmful, involving stoichiometric oxidants like manganese dioxide. researchgate.net Modern approaches focus on the catalytic oxidation of TMP using greener oxidants like oxygen or hydrogen peroxide. researchgate.netacs.org However, a significant challenge in the gas-liquid catalytic oxidation of TMP is the rate-limiting mass transfer of the gaseous oxidant (e.g., oxygen) into the liquid phase. doi.orgrsc.org To overcome this limitation, advanced reactor designs such as Rotating Packed Bed (RPB) reactors and continuous-flow microreactors have been employed, demonstrating significant improvements in reaction efficiency. doi.orgrsc.org

Rotating Packed Bed (RPB) Reactors

Research has shown that applying an RPB reactor to the catalytic oxidation of TMP significantly improves performance. doi.orgresearchgate.net The oxidation rate, which is heavily restricted by the mass transfer of oxygen in conventional reactors, is substantially intensified. doi.org Studies have investigated the effects of various operating parameters, including rotational speed, liquid and gas flow rates, and the volume fraction of the aqueous phase, to determine the optimal conditions for maximizing TMP conversion and TMQ yield. doi.org Under optimized conditions in an RPB reactor, a TMP conversion of 99.28% and a TMQ yield of 64.73% were achieved within 3 hours. doi.org This demonstrates the great potential of RPB reactors for the industrial production of TMQ from TMP. doi.orgresearchgate.net

| Parameter | Optimal Value |

|---|---|

| Volume Fraction of Aqueous Phase | 0.83 |

| Rotational Speed (N) | 800 r/min |

| Liquid Flow Rate (L) | 40 L/h |

| Gas Flow Rate (G) | 10 L/h |

| Resulting TMP Conversion (X) | 99.28% |

| Resulting TMQ Yield (Y) | 64.73% |

Continuous-Flow Microreactors

Continuous-flow microreactors offer another powerful approach to process intensification for the synthesis of TMQ from TMP. rsc.orgiich.gliwice.pl These reactors feature channels with diameters typically in the sub-millimeter range, which provides an exceptionally high surface-area-to-volume ratio. rsc.orgiich.gliwice.pl This characteristic dramatically enhances mass and heat transfer, allows for precise control over reaction parameters, and improves safety, especially for highly exothermic reactions. iich.gliwice.pl

In the context of TMP oxidation, a continuous-flow microreactor was developed to use high-velocity air as both the oxidant and the driving force for the liquid feedstock. rsc.org This design creates efficient mixing and full contact between the gas and liquid phases within the narrow channels. rsc.orgiich.gliwice.pl The results are striking: a reaction that typically takes around 5 hours in a conventional tank reactor can be completed in just 78.5 seconds in the microreactor. rsc.orgresearcher.life Research using a self-built continuous-flow microreactor demonstrated a TMP conversion of 100% and a TMQ yield of 89.9% under optimal conditions. rsc.org Other studies using microreactors with tert-butyl hydroperoxide (TBHP) as the oxidant also showed significant improvements in space-time yield compared to batch reactors. researchgate.netchemicalbook.com These findings highlight the broad applicability and significant advantages of microreactors for the efficient and rapid synthesis of fine chemicals from TMP. rsc.orgiich.gliwice.pl

| Parameter | Continuous-Flow Microreactor rsc.orgresearcher.life | Traditional Batch Reactor rsc.org |

|---|---|---|

| Reaction Time | 78.5 seconds | ~5 hours |

| TMP Conversion | 100% | Lower/Varies |

| TMQ Yield | 89.9% | Lower/Varies |

| Mass Transfer | Excellent | Limited |

| Process Control | Precise | Difficult |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. While specific published data for 2,3,6-Trimethoxyphenol is scarce, research on the constituents of the fungus Antrodia camphorata led to the isolation and full characterization of a new, related stilbene (B7821643) derivative, 4,4'-(Ethane-1,2-diyl)bis(this compound) . semanticscholar.orgnih.gov The elucidation of this symmetrical dimer showcases the application of ¹H and ¹³C NMR in defining the substitution pattern of the trimethoxyphenol rings.

The structure of 4,4'-(Ethane-1,2-diyl)bis(this compound) was determined through comprehensive 1D and 2D NMR experiments. semanticscholar.org The symmetry of the molecule meant that only ten carbon signals were observed in the ¹³C-NMR spectrum for the twenty-carbon structure. semanticscholar.org The ¹H-NMR spectrum revealed signals for the protons of the methylene (B1212753) bridge, the three distinct methoxy (B1213986) groups, the phenolic hydroxyl group, and the single aromatic proton on each ring. semanticscholar.orgnih.gov This detailed analysis confirmed the precise arrangement of the functional groups on the phenol (B47542) ring, which is directly relevant to the structure of this compound. semanticscholar.org

Table 1: NMR Spectroscopic Data for 4,4'-(Ethane-1,2-diyl)bis(this compound) in CDCl₃ semanticscholar.org

| Assignment | ¹H-NMR (400 MHz) δH (ppm) | ¹³C-NMR (100 MHz) δC (ppm) |

|---|---|---|

| OH-1, -1' | 5.45 (2H, brs) | - |

| C-1, -1' | - | 137.3 |

| C-2, -2' | - | 140.4 |

| OMe-2, -2' | 3.91 (6H, s) | 61.0 |

| C-3, -3' | - | 145.2 |

| OMe-3, -3' | 3.79 (6H, s) | 56.4 |

| C-4, -4' | - | 125.2 |

| H-5, -5' | 6.38 (2H, s) | 107.2 |

| C-6, -6' | - | 143.2 |

| OMe-6, -6' | 3.80 (6H, s) | 60.7 |

Note: This data is for the dimer 4,4'-(Ethane-1,2-diyl)bis(this compound), a related compound, as detailed published data for the monomer was not available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for identifying it within complex mixtures.

This compound has been identified as a component in various natural and processed materials through mass spectrometry-based metabolite profiling. It has been detected as a product from the microwave-assisted depolymerisation of organosolv lignin, indicating its presence in the resulting bio-oil. uco.es Furthermore, it was observed in an ethanol (B145695) acetate (B1210297) extract of the plant Ocotea cymbarum during analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

In the characterization of compounds from Antrodia camphorata, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular formula of 4,4'-(Ethane-1,2-diyl)bis(this compound) . The technique provided a measured m/z of 395.1710 for the [M+H]⁺ ion, which corresponded to the calculated formula C₂₀H₂₆O₈, confirming the molecular structure. semanticscholar.org

Table 2: Mass Spectrometry Data for 4,4'-(Ethane-1,2-diyl)bis(this compound) semanticscholar.org

| Technique | Ion | Calculated m/z | Found m/z |

|---|

Note: This data is for the dimer 4,4'-(Ethane-1,2-diyl)bis(this compound), a related compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 4,4'-(Ethane-1,2-diyl)bis(this compound) , the IR spectrum confirmed the presence of key functional groups. semanticscholar.org A broad absorption band at 3410 cm⁻¹ was indicative of the O-H stretching vibration of the phenolic hydroxyl group. semanticscholar.org Absorptions at 1610 and 1503 cm⁻¹ were assigned to the C=C stretching vibrations within the aromatic benzene (B151609) ring, while various bands between 1248 and 1076 cm⁻¹ correspond to C-O stretching of the ether (methoxy) groups. semanticscholar.org

Table 3: Key FTIR Absorption Bands for 4,4'-(Ethane-1,2-diyl)bis(this compound) semanticscholar.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3410 | O-H stretch (hydroxyl group) |

| 1610, 1503 | C=C stretch (aromatic ring) |

| 1420 | C-H bend |

Note: This data is for the dimer 4,4'-(Ethane-1,2-diyl)bis(this compound), a related compound.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of specific compounds from complex mixtures, such as natural product extracts. In the investigation of constituents from the fungus Antrodia camphorata, a multi-step chromatographic process was employed to purify the target molecules. nih.govresearchgate.net The methanolic extracts of the fermented fungus were subjected to sequential separation using Si-gravity column chromatography followed by normal-phase High-Performance Liquid Chromatography (HPLC) to isolate pure compounds, including the previously discussed 4,4'-(Ethane-1,2-diyl)bis(this compound) and 2,3,6-trimethoxy-4-methylphenol . nih.gov This approach highlights a standard methodology for purifying phenolic compounds for subsequent spectroscopic analysis. No specific information was found in the searched literature regarding the use of high-speed centrifugation for catalyst separation in reactions involving this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of methoxy-substituted phenols. researchgate.net These methods offer a powerful lens through which the electronic structure, reactivity, and energetic properties of molecules can be examined. mdpi.comd-nb.infoscispace.com

The reactivity of phenolic compounds is often linked to their electronic properties. mdpi.com DFT can be used to calculate various reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The distribution of electron density, which can also be determined through these calculations, helps in identifying the likely sites of electrophilic and nucleophilic attack. elixirpublishers.com

A significant area of research for phenolic compounds is their antioxidant activity, which is intrinsically linked to their thermochemical properties. nih.govresearchgate.net DFT calculations have proven to be a valuable tool for estimating key thermochemical parameters that govern antioxidant capacity, such as the O–H bond dissociation enthalpy (BDE). researchgate.netresearchgate.net A lower BDE indicates that the phenolic hydrogen can be more easily donated to scavenge free radicals.

For 2,4,6-trimethoxyphenol (B1293827), a related compound, DFT calculations have been used to determine the BDE, providing a theoretical basis for its antioxidant potential. researchgate.net These calculations often involve the use of isodesmic reactions to derive standard enthalpies of formation for both the parent phenol (B47542) and its corresponding phenoxyl radical. researchgate.netresearchgate.net The general agreement between calculated and experimental thermochemical data for various phenols lends confidence to the theoretical predictions for compounds that have not been studied experimentally. researchgate.net

Table 1: Calculated Thermochemical Data for Selected Phenolic Compounds

| Compound | Method | Calculated Property | Value (kJ/mol) |

| 3,4,5-Trimethoxyphenol | DFT (B3LYP) | Gaseous Phase Enthalpy of Formation | -518.1 ± 3.6 researchgate.net |

| 2,4,6-Trimethoxyphenol | DFT | O-H Bond Dissociation Enthalpy (relative to phenol) | -13.6 kcal/mol researchgate.net |

| 2-Methoxyphenol | DFT | O-H Bond Dissociation Enthalpy (relative to phenol) | -4.0 kcal/mol researchgate.net |

| 4-Methoxyphenol | DFT | O-H Bond Dissociation Enthalpy (relative to phenol) | -4.9 kcal/mol researchgate.net |

| 2,6-Dimethoxyphenol | DFT | O-H Bond Dissociation Enthalpy (relative to phenol) | -10.6 kcal/mol researchgate.net |

This table presents a selection of calculated thermochemical data for related phenolic compounds to illustrate the application of DFT in determining properties relevant to antioxidant activity.

Prediction of Electronic Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net This approach is widely used in drug discovery and toxicology to predict the activity of new or untested compounds. mdpi.com

In QSAR studies, the chemical structure is represented by a set of numerical values known as molecular descriptors. mdpi.comnih.govdergipark.org.tr These descriptors can be calculated from the 2D or 3D structure of the molecule and can represent various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. nih.govdergipark.org.tr DFT calculations are often used to derive quantum chemical descriptors for use in QSAR models. researchgate.net

For phenolic compounds, QSAR models have been developed to predict various biological activities, including toxicity. researchgate.net These models correlate descriptors such as HOMO and LUMO energies, dipole moment, and other quantum chemical parameters with observed biological effects. researchgate.net By establishing a statistically significant correlation, these models can then be used to predict the activity of other phenols, including 2,3,6-trimethoxyphenol, based on their calculated molecular descriptors. mdpi.com

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and to simulate their behavior. igem.wiki

Homology modeling is a technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein (a template). igem.wikinih.govbiorxiv.org This method is particularly useful for understanding the interactions between enzymes and their substrates or inhibitors. mdpi.com

In the context of this compound, homology modeling could be used to investigate its potential interactions with various enzymes. For example, phenol oxidases are a class of enzymes that can act on phenolic compounds. umt.edu If the crystal structure of a relevant phenol oxidase is available, homology modeling could be used to build a model of a related enzyme and then dock this compound into its active site. mdpi.com This would provide insights into the potential binding modes and the key amino acid residues involved in the interaction, which could be crucial for understanding its role as a substrate or inhibitor. nih.govmdpi.com

Molecular Docking for Enzyme-Substrate Interactions